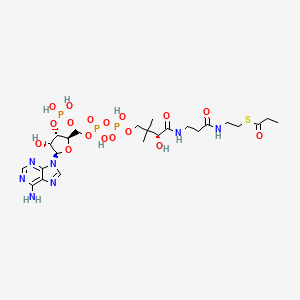![molecular formula C16H13ClN2OS B1206875 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 301675-30-9](/img/structure/B1206875.png)
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one and its derivatives have demonstrated significant antimicrobial activities. For instance, Bhatt and Sharma (2017) synthesized novel compounds that showed potent antibacterial activity against various bacterial strains like E. coli and S. aureus, as well as antifungal activity against strains such as C. albicans (Bhatt & Sharma, 2017). Additionally, Viji et al. (2020) reported the antimicrobial effectiveness of similar compounds, highlighting their potential as bioactive molecules against bacterial and fungal infections (Viji et al., 2020).
Anticancer Properties
Compounds related to 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one have been evaluated for their potential anticancer properties. Gomha, Salah, and Abdelhamid (2014) synthesized derivatives that exhibited a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7, indicating promising anticancer activity (Gomha, Salah, & Abdelhamid, 2014).
Spectroscopic and Quantum Chemical Analysis
These compounds have been subjected to in-depth spectroscopic and quantum chemical analysis to understand their molecular structure and properties. Viji et al. (2020) carried out an extensive study, including molecular docking, to elucidate the biological activity and stability of these compounds (Viji et al., 2020).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of these compounds. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and crystallographically characterized similar compounds, contributing to the understanding of their molecular structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-15(21-14-9-7-12(17)8-10-14)16(20)19(18-11)13-5-3-2-4-6-13/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDNSGRBFIOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)




![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)







